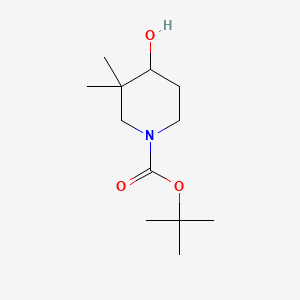

Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-6-9(14)12(4,5)8-13/h9,14H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZMUVNRDYLNZDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1O)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693848 | |

| Record name | tert-Butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143306-65-4 | |

| Record name | 1,1-Dimethylethyl 4-hydroxy-3,3-dimethyl-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143306-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Mannich Reaction

A common approach involves cyclizing 1,4-diaminobutane with a ketone (e.g., acetone) to form the 3,3-dimethylpiperidine core. This reaction is catalyzed under acidic conditions:

Palladium-Catalyzed Cycloaddition

Palladium-mediated [3+3] cycloaddition of aziridines with trimethylenemethane (TMM) reagents offers regioselective piperidine synthesis. For example:

-

Reagents/Conditions : Aziridine precursor, Pd-TMM complex, solvent (e.g., THF), 50–100°C.

-

Outcome : Functionalized piperidines with substituents at specific positions.

Introduction of the 4-Hydroxy Group

The hydroxyl group at position 4 is introduced via substitution or hydrolysis:

Nucleophilic Substitution

If the piperidine intermediate bears a leaving group (e.g., bromide) at position 4, hydroxide ion replaces it:

Hydrolysis of Nitrile/Ester

A cyano or ester group at position 4 is hydrolyzed to a carboxylic acid, then reduced to a hydroxyl:

Boc Protection of the Amine

The amine group is protected using tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc₂O):

Tert-Butyl Chloroformate Method

Boc₂O Method

Table 1: Boc Protection Conditions

| Reagent | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Boc₂O | CH₂Cl₂ | RT | 2h | 88% | |

| Boc₂O | EtOH | RT | 1h | 82% | |

| Tert-butyl chloroformate | THF | 0–25°C | 1h | N/A |

Industrial-Scale Synthesis

For large-scale production, continuous flow reactors optimize efficiency:

-

Advantages : Precise control of temperature and reaction time, higher yields.

-

Example : Boc protection in a flow reactor with Boc₂O and TEA.

Key Challenges and Solutions

-

Steric Hindrance : The 3,3-dimethyl groups may hinder substitution at position 4.

-

Hydroxyl Group Stability : The 4-hydroxy group may undergo oxidation or dehydration.

Alternative Routes

-

Oxidation of Hydroxymethyl Intermediates :

-

Mitsunobu Reaction : Introduces hydroxyl groups via stereoselective substitution.

Critical Data for Process Optimization

Table 2: Reaction Parameters for Boc Protection

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Higher yields below 25°C |

| Base (equiv.) | 1.1–2.0 (TEA) | Excess base reduces purity |

| Solvent Polarity | High (CH₂Cl₂ > EtOH) | Faster reaction in non-polar solvents |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to modify the piperidine ring.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of modified piperidine derivatives.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as β-secretase and acetylcholinesterase, which are involved in the aggregation of amyloid beta peptides. This inhibition can prevent the formation of amyloid fibrils, which are associated with neurodegenerative diseases like Alzheimer’s .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table highlights key structural and molecular differences between the target compound and analogs:

Key Observations :

Functional Group Impact :

- Hydroxyl Group : Facilitates hydrogen bonding, critical for crystal engineering (see Etter’s graph-set analysis ).

- Amino Group: Enhances reactivity in cross-coupling reactions, enabling diversification in drug discovery .

- Trifluoromethyl Group : Increases lipophilicity and bioavailability, a common motif in CNS-targeting drugs .

Biological Activity

Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a tert-butyl group and a hydroxy group on the piperidine ring, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its development in therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₉NO₃

- Molecular Weight : 213.28 g/mol

- CAS Number : 143306-65-4

The structural features of this compound suggest it may interact with various biological targets through mechanisms such as hydrogen bonding and steric hindrance.

The biological activity of this compound can be attributed to its ability to modulate several biochemical pathways:

- Neuroprotective Effects : Research indicates that similar compounds possess neuroprotective properties, particularly against neurodegenerative conditions such as Alzheimer's disease (AD). The hydroxy group may facilitate interactions with key proteins involved in amyloid-beta (Aβ) aggregation.

- Enzyme Inhibition : In vitro studies have shown that related piperidine derivatives can inhibit enzymes such as β-secretase and acetylcholinesterase, which are critical in AD pathology. For instance, one study reported an IC50 value of 15.4 nM for β-secretase inhibition by a structurally related compound .

- Anti-inflammatory Activity : Compounds with similar structures have demonstrated the ability to reduce inflammatory markers like TNF-α and IL-6, suggesting potential therapeutic applications in inflammatory diseases .

Biological Activity Data

Study on Neuroprotection

A study investigated the effects of a related compound (M4) on astrocytes exposed to Aβ1-42. The results indicated that M4 improved cell viability significantly when co-administered with Aβ1-42 compared to Aβ alone, demonstrating its protective role against neurotoxicity .

Study on Enzyme Activity

In another study focusing on enzyme inhibition, M4 exhibited potent inhibition of both β-secretase and acetylcholinesterase, highlighting its potential as a dual-action therapeutic agent for AD .

Q & A

Q. Basic

- NMR Spectroscopy : 1H and 13C NMR are used to confirm the piperidine ring structure, tert-butyl group (δ ~1.4 ppm for 9H), and hydroxyl proton (broad peak at δ ~3–5 ppm). Multiplicity patterns distinguish methyl groups at C3 .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity. Mobile phases often use acetonitrile/water gradients .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+ expected at m/z 258.1804 for C12H23NO3) and detects fragmentation patterns .

What are the primary applications of this compound in medicinal chemistry and drug discovery research?

Basic

This compound serves as:

- Chiral Intermediate : For synthesizing bioactive molecules targeting neurological disorders (e.g., dopamine receptor modulators) due to its rigid piperidine scaffold .

- Protecting Group Strategy : The tert-butyl carbamate (Boc) group facilitates selective deprotection during peptide or heterocycle synthesis .

- Metabolite Analog : Used to study enzyme-substrate interactions in cytochrome P450 assays .

How can conflicting spectroscopic data (e.g., NMR or mass spectrometry) be resolved when analyzing derivatives of this compound?

Q. Advanced

- 2D NMR Techniques : HSQC and HMBC resolve overlapping signals by correlating 1H-13C couplings, clarifying connectivity in diastereomers .

- Isotopic Labeling : Introducing deuterium at specific positions (e.g., hydroxyl group) simplifies NMR interpretation .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, especially for stereoisomers .

- Control Experiments : Re-synthesizing derivatives under varying conditions identifies artifacts (e.g., Boc group hydrolysis) .

What strategies are effective in optimizing the enantiomeric purity of this compound during asymmetric synthesis?

Q. Advanced

- Chiral Catalysts : Use Sharpless asymmetric dihydroxylation or Jacobsen epoxidation to control stereochemistry .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .

- Chiral HPLC : Preparative chromatography with cellulose-based columns (e.g., Chiralpak® IA) separates enantiomers post-synthesis .

- In Situ Monitoring : ReactIR tracks reaction progress to minimize racemization during Boc deprotection .

What are the stability profiles of this compound under different storage conditions, and how should degradation products be identified?

Q. Advanced

- Storage Conditions : Stable at –20°C under inert gas for >6 months. Degrades in humid environments (hydrolysis of Boc group) or under UV light (radical formation) .

- Degradation Analysis :

- LC-MS : Detects hydrolyzed products (e.g., 4-hydroxy-3,3-dimethylpiperidine) via shifted m/z values .

- TGA/DSC : Thermogravimetric analysis identifies decomposition temperatures (>150°C) .

- Mitigation : Add antioxidants (e.g., BHT) and store in amber vials with desiccants .

How can researchers design experiments to elucidate the metabolic pathways of this compound in biological systems?

Q. Advanced

- In Vitro Assays : Incubate with liver microsomes (human/rat) and NADPH cofactors to identify phase I metabolites (e.g., hydroxylation at C4) .

- Isotope Tracing : Use 13C-labeled compound to track metabolic incorporation via LC-MS/MS .

- CYP Inhibition Studies : Co-administer CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic enzymes .

- In Vivo Models : Administer to rodents and collect plasma/urine for metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.